1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid
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Overview
Description
1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid is a complex organic compound that features a cyclopropane ring attached to a carboxylic acid group, with a benzo[b]thiophene and a fluorophenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid can be achieved through multiple synthetic routes. One common method involves the use of aryne intermediates and alkynyl sulfides. The reaction typically starts with the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure to form the benzo[b]thiophene scaffold . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aryne chemistry techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: Compounds like sertaconazole, raloxifene, and DNTT share the benzo[b]thiophene scaffold and have similar applications in pharmaceuticals and materials science.
Fluorophenyl derivatives: These compounds are known for their unique electronic properties and are used in the development of advanced materials and pharmaceuticals.
Uniqueness
1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring, benzo[b]thiophene, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
865360-44-7 |
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Molecular Formula |
C18H13FO2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[4-(1-benzothiophen-3-yl)-3-fluorophenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C18H13FO2S/c19-15-9-11(18(7-8-18)17(20)21)5-6-12(15)14-10-22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,20,21) |
InChI Key |
OHASMRIPZSZDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CSC4=CC=CC=C43)F)C(=O)O |
Origin of Product |
United States |
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